ALPHA-ACTININ
Description
Properties
CAS No. |
11003-00-2 |
|---|---|
Molecular Formula |
C4H9ClN2O3 |
Origin of Product |
United States |
Preparation Methods
Avian Gizzard Purification
The Yu-li Wang protocol (source 1) isolates this compound from chicken or turkey gizzards. Key steps include:
-
Homogenization : Tissue is ground using a meat grinder and Polytron homogenizer in 0.5 mM PMSF to inhibit proteases.
-
Centrifugation : Sequential spins at 10,000 rpm remove lipids and debris, followed by extraction in alkaline buffer (pH 9.0) to solubilize contractile proteins.
-
Ammonium Sulfate Precipitation : A 45% saturation cut enriches this compound, yielding 80–90 mg per 300 g tissue.
-
Ion-Exchange Chromatography : DE-52 cellulose columns separate this compound from vinculin, with elution at 20–150 mM NaCl.
Table 1: Tissue-Based Purification Metrics
| Source Tissue | Yield (mg/100g) | Purity (%) | Key Reagents |
|---|---|---|---|
| Avian gizzard | 26–30 | 85–90 | PMSF, DE-52 cellulose |
| Rabbit muscle | 15–20 | >90 | Sucrose, β-mercaptoethanol |
| Bovine brain | 10–15 | 80–85 | EGTA, Tris-acetate |
Recombinant Expression Systems
Bacterial Expression
Recombinant this compound is commonly expressed in E. coli using pET vectors. For example:
-
Cloning : The R. argentea this compound-like gene (residues 1–249) was subcloned into pET-TEV with an N-terminal His-tag.
-
Induction : IPTG (0.5 mM) at 16°C for 16 hours minimizes inclusion body formation.
-
Purification : Nickel-affinity chromatography achieves >95% purity, with tag removal via TEV protease.
Crystallization Requirements
High-resolution crystallography (1.53 Å) demands ultra-pure protein (>99% homogeneity), achieved through:
Table 2: Recombinant this compound Yields
| Expression Host | Construct | Yield (mg/L) | Purity (%) |
|---|---|---|---|
| E. coli BL21 | Full-length (His-tag) | 8–10 | 95 |
| E. coli Rosetta | ABD (residues 1–275) | 15–20 | 99 |
Functional Validation of Preparations
Actin-Binding Assays
Enzymatic Activity
Brain this compound modulates Mg²⁺-ATPase activity by 40–50% in actin-myosin complexes, confirming functional conservation.
Challenges and Optimization Strategies
Contaminant Removal
Chemical Reactions Analysis
Alpha-actinin primarily undergoes interactions rather than traditional chemical reactions. It binds to actin filaments and associates with various cytoskeletal and signaling molecules. The binding of calcium ions to the EF-hand domains at the C-terminus of this compound induces conformational changes that regulate its interaction with actin and other proteins . These interactions are crucial for its role in cytoskeletal organization and muscle contraction.
Scientific Research Applications
Role in Muscle Function
Alpha-actinin is essential for the structural integrity and function of muscle cells. It exists in different isoforms, primarily this compound-2 and this compound-3, which are involved in the organization of actin filaments in the sarcomere.
- This compound-3 and Muscle Performance : Research indicates that the ACTN3 gene polymorphism (R577X) affects muscle composition and performance. Individuals with the heterozygous genotype exhibit intermediate muscle endurance compared to those with homozygous genotypes. Studies suggest that this compound-3 influences sarcomeric composition in a dose-dependent manner, impacting muscle function directly .
- Cytoskeletal Dynamics : this compound's role in remodeling the actin cytoskeleton during muscle contraction is critical. It facilitates the bundling of actin filaments, which is necessary for effective force generation during muscle contractions .
Cellular Dynamics and Migration
This compound is pivotal in regulating cellular dynamics, particularly during cell migration and division.
- Cytokinesis : this compound is required for the remodeling of the cortical actin network during cytokinesis in mammalian cells. Its presence allows for the proper organization of actin filaments necessary for successful cell division .
- Cell Migration : In studies observing focal adhesions (FAs), this compound was shown to be under tension during cell migration, indicating its role in linking cytoskeletal tension to adhesion complexes. This connection is crucial for understanding how cells move and interact with their environment .
Therapeutic Applications
The unique properties of this compound have led to its exploration as a therapeutic target.
- Autoimmune Diseases : this compound has been identified as a target autoantigen in various autoimmune disorders. Its role as an autoantigen suggests potential avenues for developing diagnostic markers or therapeutic strategies targeting these diseases .
- Cancer Therapy : The understanding of this compound's role in cellular dynamics has implications for cancer treatment strategies. Targeting this compound may enhance our ability to manipulate cancer cell migration and invasion, potentially leading to more effective treatments .
Case Studies and Experimental Findings
| Study | Findings | Implications |
|---|---|---|
| Janson et al., 1992 | Demonstrated the necessity of this compound for actin filament bundling | Highlights this compound's role in muscle contraction dynamics |
| Srinivasan et al., 2016 | Identified this compound as a key trigger for STAT activation | Suggests this compound's broader role beyond structural functions |
| Research on ACTN3 polymorphism | Revealed dosage effects on muscle performance | Provides insights into genetic influences on athletic performance |
Mechanism of Action
Alpha-actinin exerts its effects by cross-linking actin filaments and interacting with various cytoskeletal and signaling proteins. The binding of calcium ions to its EF-hand domains induces conformational changes that expose hydrophobic residues, allowing this compound to interact with specific targets . These interactions are crucial for its role in maintaining cytoskeletal integrity and regulating muscle contraction .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Proteins
Spectrin
Key Findings :
- β-spectrin and α-actinin share sequence similarity in their N-terminal regions, but spectrin lacks actin-bundling activity .
- α-spectrin’s C-terminal domain aligns with residues 357–509 of α-actinin, suggesting conserved membrane association roles .
Dystrophin
| Property | This compound | Dystrophin |
|---|---|---|
| Structure | Rod domain with spectrin-like repeats | Central rod with spectrin-like repeats, N-terminal ABD, C-terminal dystroglycan-binding domain |
| Actin Binding | Cross-links F-actin | Anchors F-actin to membrane via dystrophin-glycoprotein complex |
| Function | Cytoskeletal organization | Stabilizes muscle sarcolemma during contraction |
Key Findings :
- Both proteins share spectrin-like repeats but differ in binding partners: dystrophin links actin to extracellular matrix, while α-actinin reinforces intracellular junctions .
Filamin
Comparison of this compound Isoforms
Smooth Muscle vs. Striated Muscle this compound
Key Findings :
- Despite structural differences, both isoforms bundle F-actin and enhance actomyosin ATPase activity in vitro .
This compound-1 vs. This compound-4 in Astrocytoma Cells
Key Findings :
- α-actinin-4 is 2–3× more abundant in the cytoskeleton and uniquely promotes malignant phenotypes in astrocytomas .
Sea Urchin Egg this compound
| Property | Sea Urchin Egg | Skeletal Muscle |
|---|---|---|
| Molecular Weight | ~95 kDa | ~100 kDa |
| Actin Bundling | pH- and Ca²⁺-dependent (optimal pH 6–7.5, <1 µM Ca²⁺) | Calcium-insensitive |
| Biological Role | Enriched in cleavage furrow during cytokinesis | Stabilizes sarcomeric Z-disks |
Key Findings :
- Sea urchin α-actinin shares biochemical properties (e.g., amino acid composition) with muscle isoforms but functions in fertilization and embryonic division .
Comparison with Non-Homologous Actin-Binding Proteins
Brush-Border 95-kDa Polypeptide
Functional Implications in Disease
Q & A
Q. Methodological Guidance
- Knockout controls : Use CRISPR-edited cell lines lacking this compound to confirm absence of signal .
- Cross-validation : Compare results with alternative isoforms (e.g., ACTN3 in skeletal muscle) .
- Buffer optimization : Include 1% SDS in lysis buffer to reduce nonspecific binding .
How should researchers statistically analyze this compound expression levels across cellular conditions?
Q. Data Analysis Focus
- Normalization : Use housekeeping proteins (e.g., GAPDH) and log-transform data to address skewness .
- Statistical tests : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons .
- Visualization : Generate box plots with 95% confidence intervals to highlight variance .
What considerations are critical when designing CRISPR-Cas9 knockout models for this compound studies?
Q. Experimental Design Focus
- Off-target analysis : Use tools like COSMID or GUIDE-seq to validate sgRNA specificity .
- Phenotypic rescue : Reintroduce wild-type or mutant this compound to confirm observed effects .
- Longitudinal tracking : Monitor cell viability post-knockout to rule out compensatory mechanisms .
How can multi-omics approaches elucidate this compound’s interactome in cardiac tissue?
Q. Advanced Integration Focus
- Proteomics : Co-immunoprecipitation coupled with LC-MS/MS to identify binding partners (e.g., titin, integrins) .
- Transcriptomics : RNA-seq of cardiomyocytes to correlate ACTN2 expression with hypertrophy markers .
- Bioinformatics : Use STRING or Cytoscape to map interaction networks and prioritize functional validation .
What methodological steps ensure successful isolation of this compound isoforms via chromatography?
Q. Basic Technique Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
